Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Description
Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a thiazole ring and a pyrimidine moiety. Key structural features include:
- A 4-chlorophenyl group at the 5-position, contributing electron-withdrawing effects and influencing molecular interactions .
- A (2E)-3-phenyl-2-propenylidene substituent at the 2-position, introducing π-conjugation and steric bulk .
- An ethyl carboxylate group at the 6-position, enhancing solubility and reactivity for further derivatization .
This compound is synthesized via cyclization reactions involving Biginelli-type intermediates (e.g., ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) and α,β-unsaturated aldehydes under acidic conditions . Its crystal structure, resolved via X-ray diffraction, reveals planar thiazolo-pyrimidine systems and intermolecular interactions stabilized by halogen bonds and hydrogen bonding .
Properties
Molecular Formula |
C25H21ClN2O3S |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21ClN2O3S/c1-3-31-24(30)21-16(2)27-25-28(22(21)18-12-14-19(26)15-13-18)23(29)20(32-25)11-7-10-17-8-5-4-6-9-17/h4-15,22H,3H2,1-2H3/b10-7+,20-11+ |
InChI Key |
LEPGWNGCYOPONF-OZNFINNBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C=C\C4=CC=CC=C4)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC=CC4=CC=CC=C4)S2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the pyrimidine ring and subsequent functionalization to introduce the various substituents. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific substituents on the compound, using reagents such as halogens or alkylating agents.
Condensation: This reaction can form new carbon-carbon or carbon-heteroatom bonds, often using reagents like aldehydes or ketones
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , and it has a molecular weight of 444.95 g/mol. The structure includes a thiazolo-pyrimidine core, which is known for its diverse biological activities.
Physical Properties
The compound is characterized by:
- Melting Point : Not specified in the available literature.
- Solubility : Soluble in organic solvents; specific solubility data may vary based on the solvent used.
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, studies have shown that modifications at the C5 position can enhance cytotoxicity against cancer cell lines by interfering with cell cycle regulation and apoptosis pathways .
Antimicrobial Properties
Thiazolo[3,2-a]pyrimidine derivatives have been investigated for their antimicrobial activities. Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has shown promising results against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antioxidant Activity
The compound has also been studied for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Research indicates that thiazolo[3,2-a]pyrimidine derivatives can scavenge free radicals effectively, thus providing a protective effect against cellular damage .
Enzyme Inhibition
Another significant application involves the inhibition of specific enzymes linked to disease mechanisms. This compound has been evaluated for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
General Synthetic Approaches
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions including condensation reactions, cyclization processes, and functional group modifications. Common methods include:
- Knoevenagel Condensation : This method is often used to introduce the phenylpropenylidene moiety.
- Cyclization Reactions : These are crucial for forming the thiazolo-pyrimidine core.
- Functionalization : Subsequent steps involve adding various substituents to enhance biological activity .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of thiazolo[3,2-a]pyrimidines, derivatives were synthesized and tested against various cancer cell lines. Results indicated that specific substitutions at the C5 position significantly increased cytotoxicity compared to unmodified compounds .
Case Study 2: Antimicrobial Efficacy
A series of ethyl thiazolo[3,2-a]pyrimidine derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds exhibited potent antibacterial effects, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
Mechanism of Action
The mechanism of action of Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity based on substituents at the 2-, 5-, and 6-positions. Below is a systematic comparison:
Structural and Substituent Variations
Crystallographic Insights
- Halogen Bonding : The 4-bromophenyl analog exhibits Br···S interactions (3.45 Å), stabilizing crystal packing .
- Hydrogen Bonding : The target compound’s 4-chlorophenyl group participates in C–H···O bonds (2.89 Å), while hydroxylated analogs form O–H···N networks .
Research Findings and Trends
Substituent Effects :
- Electron-withdrawing groups (Cl, Br) at the 5-position enhance antimicrobial activity but reduce solubility .
- Bulky 2-position substituents (e.g., propenylidene, pyrazole-methylidene) improve π-stacking in crystal lattices but may hinder drug bioavailability .
Synthetic Advancements :
- Microwave irradiation reduces reaction times by 80% and improves yields by 20–25% compared to conventional methods .
- Mannich reactions at the 2-position enable rapid diversification for structure-activity relationship (SAR) studies .
Biological Performance: Mannich bases derived from the target scaffold show 2–3× higher antifungal activity than non-derivatized analogs, likely due to increased membrane permeability .
Biological Activity
Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, alongside relevant case studies and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives, including the compound .
Case Study: Cytotoxicity Assays
In a study assessing various thiazolo-pyrimidine derivatives, it was found that compounds with similar structures exhibited significant cytotoxic effects against several cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.8 µM to 14.6 µM against various cancer types, indicating strong antiproliferative activity .
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. The presence of the thiazole and pyrimidine moieties is thought to enhance interaction with these targets, disrupting cellular processes essential for tumor growth.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties, particularly against Mycobacterium tuberculosis.
Research Findings
In a series of experiments aimed at discovering new anti-tubercular agents, compounds similar to the one discussed were synthesized and tested. Notably, some derivatives exhibited IC50 values between 1.35 µM and 2.18 µM against Mycobacterium tuberculosis H37Ra .
| Compound | Target Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | Mycobacterium tuberculosis | 1.35 | |
| Compound D | Mycobacterium tuberculosis | 2.18 |
Antioxidant Activity
Additionally, the compound has been evaluated for its antioxidant properties. Antioxidant assays demonstrated that related thiazolo-pyrimidine derivatives possess significant free radical scavenging activity.
Experimental Results
Using DPPH and other assays, compounds showed a strong correlation between concentration and percentage inhibition of free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
